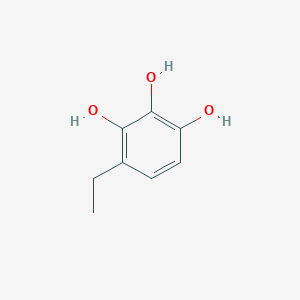
4-Ethylbenzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylbenzene-1,2,3-triol: is an organic compound with the molecular formula C8H10O3 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the fourth position and hydroxyl groups at the first, second, and third positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,2,3-triol can be achieved through several methods. One common approach involves the hydroxylation of 4-ethylphenol. This process typically requires a catalyst and an oxidizing agent. For instance, the use of hydrogen peroxide in the presence of a catalyst such as iron(III) chloride can facilitate the hydroxylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 4-Ethylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
4-Ethylbenzene-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-Ethylbenzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. The pathways involved include:
Redox Reactions: The compound can act as an antioxidant, neutralizing free radicals and preventing oxidative damage.
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, affecting the compound’s solubility and interactions.
類似化合物との比較
4-Methylbenzene-1,2,3-triol: Similar structure but with a methyl group instead of an ethyl group.
4-Propylbenzene-1,2,3-triol: Similar structure but with a propyl group instead of an ethyl group.
4-Ethylbenzene-1,2-diol: Similar structure but with only two hydroxyl groups.
Uniqueness: 4-Ethylbenzene-1,2,3-triol is unique due to the specific positioning of the ethyl group and three hydroxyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
16555-68-3 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC名 |
4-ethylbenzene-1,2,3-triol |
InChI |
InChI=1S/C8H10O3/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4,9-11H,2H2,1H3 |
InChIキー |
LJLXJBBGIPYQDM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


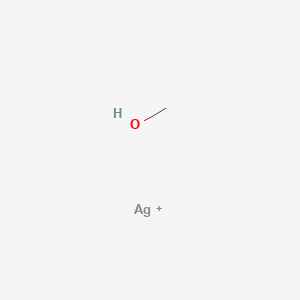

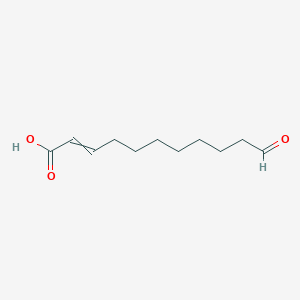


![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)


![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
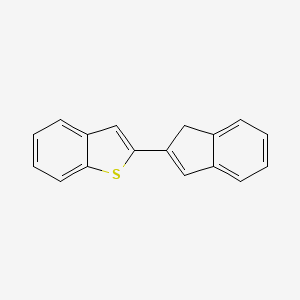
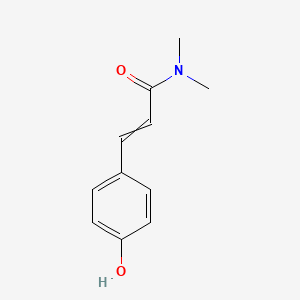
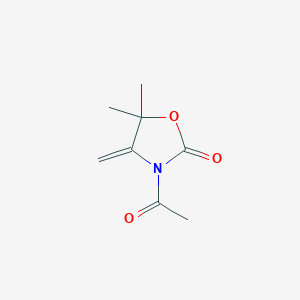
![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)
